molecular formula C16H19NO2S B4423213 4-ethyl-N-(2-phenylethyl)benzenesulfonamide

4-ethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B4423213
M. Wt: 289.4 g/mol
InChI Key: PIUGNQGIMICSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as sulfa drug, which is a type of antibiotic that is used to treat bacterial infections. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-phenylethyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, which is an enzyme involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria. By inhibiting this enzyme, sulfa drugs prevent the growth and replication of bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of dihydropteroate synthase, as mentioned earlier. Physiologically, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it is not effective against all types of bacteria, and resistance to sulfa drugs has been reported.

Future Directions

There are several future directions for the research on 4-ethyl-N-(2-phenylethyl)benzenesulfonamide. One area of interest is the synthesis of novel sulfonamide derivatives with improved antibacterial activity. Another area of interest is the development of new applications for sulfa drugs, such as in the treatment of cancer or inflammatory diseases. Additionally, the mechanism of action of sulfa drugs could be further studied to gain a better understanding of their mode of action.

Scientific Research Applications

4-ethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been used as a tool in biochemical research to study the mechanism of action of sulfonamides. It has also been used in the synthesis of novel sulfonamide derivatives for drug discovery.

properties

IUPAC Name

4-ethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-14-8-10-16(11-9-14)20(18,19)17-13-12-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGNQGIMICSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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